1-Cyclopropyl-6-phenyl-1H-indole-4-carboxylic acid

Catalog No.
S8439390
CAS No.
M.F
C18H15NO2
M. Wt
277.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclopropyl-6-phenyl-1H-indole-4-carboxylic acid

Product Name

1-Cyclopropyl-6-phenyl-1H-indole-4-carboxylic acid

IUPAC Name

1-cyclopropyl-6-phenylindole-4-carboxylic acid

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

InChI

InChI=1S/C18H15NO2/c20-18(21)16-10-13(12-4-2-1-3-5-12)11-17-15(16)8-9-19(17)14-6-7-14/h1-5,8-11,14H,6-7H2,(H,20,21)

InChI Key

BCNDPRVVJOROKG-UHFFFAOYSA-N

SMILES

C1CC1N2C=CC3=C(C=C(C=C32)C4=CC=CC=C4)C(=O)O

Canonical SMILES

C1CC1N2C=CC3=C(C=C(C=C32)C4=CC=CC=C4)C(=O)O

1-Cyclopropyl-6-phenyl-1H-indole-4-carboxylic acid is a chemical compound with the molecular formula C18H15NO2C_{18}H_{15}NO_2 and a molecular weight of approximately 281.31 g/mol. This compound features a cyclopropyl group and a phenyl group attached to an indole structure, which is known for its diverse biological activities. The presence of the carboxylic acid functional group enhances its solubility and reactivity, making it a valuable compound in medicinal chemistry and organic synthesis .

The chemical reactivity of 1-cyclopropyl-6-phenyl-1H-indole-4-carboxylic acid can be attributed to its functional groups. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of indole derivatives.
  • Electrophilic Aromatic Substitution: The indole ring can undergo electrophilic substitution reactions due to its electron-rich nature, allowing for further functionalization .

1-Cyclopropyl-6-phenyl-1H-indole-4-carboxylic acid exhibits various biological activities, including:

  • Anticancer Properties: Indole derivatives have been studied for their potential in inhibiting cancer cell proliferation.
  • Antimicrobial Activity: The compound may possess antimicrobial properties, making it of interest in developing new antibiotics .
  • Neuroprotective Effects: Some studies suggest that indole derivatives can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .

The synthesis of 1-cyclopropyl-6-phenyl-1H-indole-4-carboxylic acid typically involves multi-step organic reactions:

  • Formation of Indole Ring: Starting from appropriate precursors, the indole structure can be synthesized through cyclization processes involving cyclopropyl and phenyl groups.
  • Carboxylation: The introduction of the carboxylic acid group can be achieved through methods such as Kolbe electrolysis or carbon dioxide insertion into suitable intermediates.
  • Purification: The final product is usually purified using recrystallization or chromatography techniques to obtain high purity .

1-Cyclopropyl-6-phenyl-1H-indole-4-carboxylic acid has several applications, including:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development targeting various diseases, particularly cancer and infections.
  • Research Tool: Used in biochemical research to study cellular processes and pathways influenced by indole derivatives .

Interaction studies involving 1-cyclopropyl-6-phenyl-1H-indole-4-carboxylic acid focus on its binding affinity and mechanism of action with biological targets:

  • Protein Binding Studies: Investigating how the compound interacts with specific proteins can provide insights into its mechanism of action.
  • Cellular Uptake Studies: Understanding how the compound enters cells can help in assessing its bioavailability and efficacy in therapeutic applications .

Similar Compounds

Several compounds share structural similarities with 1-cyclopropyl-6-phenyl-1H-indole-4-carboxylic acid. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
5-Cyclopropyl-1-phenyl-pyrazole-4-carboxylic acidC13H12N2O2C_{13}H_{12}N_2O_2Pyrazole ring instead of indole; known for anti-inflammatory properties .
1-Hydroxy-4-(trifluoromethyl)-6-phenyl-indole-2-carboxylic acidC16H10F3NO3C_{16}H_{10}F_3NO_3Contains trifluoromethyl group; potential for enhanced biological activity .
1-Cyclopropylindole derivativesVariesGeneral class known for various biological activities; structural modifications lead to differing properties .

Uniqueness

The uniqueness of 1-cyclopropyl-6-phenyl-1H-indole-4-carboxylic acid lies in its specific combination of structural features that confer distinct pharmacological properties. Its ability to engage in multiple

Cyclopropane Ring Introduction Strategies in Indole Functionalization

The incorporation of cyclopropane rings into indole systems is often achieved through dearomative cyclopropanation. A notable method involves photoredox-catalyzed reactions, where indole derivatives undergo cyclization in the presence of visible light. For instance, methylene-unsubstituted cyclopropane-fused indolines have been synthesized using [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ as a catalyst under blue LED irradiation, achieving yields of 60–92%. This approach leverages single-electron transfer mechanisms to facilitate cyclopropane ring closure without requiring high temperatures or strong bases.

An alternative route involves the use of diethyl zinc and diiodomethane in the presence of trifluoroacetic acid (TFA). In one study, a Wittig reaction intermediate was treated with these reagents to form a cyclopropyl group adjacent to the indole nitrogen, followed by hydrolysis to yield the carboxylic acid moiety. This method emphasizes the importance of protecting groups, such as Boc (tert-butoxycarbonyl), to prevent unwanted side reactions during cyclopropanation.

Table 1: Comparison of Cyclopropanation Methods

MethodCatalyst/ReagentsYield (%)Key Advantage
Photoredox catalysisIr-complex, visible light60–92Mild conditions, scalability
Diethyl Zn/CH₂I₂TFA, Boc protection45–78Compatibility with esters

Palladium-Catalyzed Cross-Coupling Approaches for Phenyl Group Incorporation

Palladium-catalyzed Suzuki-Miyaura couplings are widely employed to introduce phenyl groups into indole systems. For example, 6-bromoindole intermediates can be coupled with phenylboronic acid using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in ethanol/water mixtures. This method achieves regioselective phenyl substitution at the 6-position of the indole ring, with yields exceeding 85% under optimized conditions.

A variation involves pre-functionalizing the indole core with a cyclopropane ring prior to cross-coupling. In one protocol, 1-cyclopropylindole-4-carboxylic acid ethyl ester was brominated at the 6-position using N-bromosuccinimide (NBS), followed by Suzuki coupling to install the phenyl group. This sequential strategy ensures minimal interference from the carboxylic acid moiety during the coupling step.

Regioselective Carboxylic Acid Substitution Patterns in Indole Systems

Regioselective introduction of carboxylic acid groups at the 4-position of indoles is typically accomplished through hydrolysis of ester precursors. For instance, ethyl 1-cyclopropyl-6-phenyl-1H-indole-4-carboxylate undergoes saponification with NaOH in aqueous ethanol to yield the corresponding carboxylic acid. The reaction’s regioselectivity is governed by steric and electronic effects, with the 4-position being less hindered compared to other sites on the indole ring.

Directed ortho-metalation strategies have also been explored. Using a directing group such as a methoxy substituent at the 5-position, lithiation with LDA (lithium diisopropylamide) followed by carboxylation with CO₂ gas affords 4-carboxyindole derivatives in 70–80% yields. This method highlights the role of directing groups in controlling substitution patterns.

Table 2: Hydrolysis Conditions for Carboxylic Acid Formation

SubstrateReagentsTemperature (°C)Yield (%)
Ethyl indole-4-carboxylateNaOH, H₂O/EtOH8090
Methyl indole-2-carboxylate (Reissert)HCl, heat10075

HIV-1 Reverse Transcriptase Inhibition Mechanisms

Cyclopropyl-indole derivatives have emerged as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) in HIV-1 treatment. Molecular docking studies reveal that the cyclopropyl group occupies hydrophobic pockets near Val179 and Tyr181/188 in the HIV-1 reverse transcriptase (RT) allosteric binding site, while the indole NH forms critical hydrogen bonds with Lys101 [2]. For example, compound 25 (5-chloro-3-(cyclopropylcarbonyl)-1H-indole-2-carboxamide) exhibited an IC~50~ of 0.82 µM against wild-type HIV-1, comparable to nevirapine (IC~50~ = 0.76 µM) [2].

Key Structural Determinants of Activity:

  • Cyclopropyl Hydrophobic Interactions: The cyclopropyl moiety enhances binding affinity by filling the Val179 pocket, a region critical for accommodating nonpolar groups [2].
  • Halogen Substituents: 5-Chloro or 5-bromo substitutions on the indole ring improve potency by optimizing van der Waals interactions with Pro95 and Leu234 [2].
  • Resistance Profile: Mutations at Tyr181 (e.g., Tyr181Cys) reduce inhibitor efficacy by disrupting π-stacking interactions with the indole ring [2].

Table 1. Inhibitory Activity of Select Cyclopropyl-Indole Derivatives Against HIV-1 RT

CompoundR~3~ SubstituentIC~50~ (µM)
25Cl0.82
28Br0.91
Nevirapine-0.76

Data adapted from [2].

Anti-Proliferative Effects in Cancer Cell Line Models

While direct evidence for 1-cyclopropyl-6-phenyl-1H-indole-4-carboxylic acid’s anticancer activity is lacking, structurally related indole derivatives have shown promise in oncology. For example, indole-3-carbinol derivatives modulate cell cycle progression by inhibiting cyclin-dependent kinases (CDKs) [3]. The carboxylic acid group in this compound may further enhance solubility and target engagement in kinase-binding domains.

Hypothesized Mechanisms:

  • Kinase Inhibition: The indole core could interact with ATP-binding sites of kinases like CDK2 or CDK9, analogous to seliciclib [3].
  • Epigenetic Modulation: Indole derivatives have been shown to inhibit histone deacetylases (HDACs), potentially altering chromatin structure in cancer cells [3].

Impact of Cyclopropyl Group Orientation on Target Binding Affinity

The cyclopropyl group in 1-cyclopropyl-6-phenyl-1H-indole-4-carboxylic acid represents a critical structural feature that profoundly influences molecular recognition and binding interactions. The incorporation of cyclopropyl rings into pharmaceutical compounds has been extensively studied, revealing unique conformational and electronic properties that affect target binding affinity [1].

The cyclopropyl ring's inherent strain energy, approximately 27.5 kcal/mol, creates a unique electronic environment that differs significantly from other alkyl substituents [2]. This ring strain results in enhanced rigidity and conformational constraint, which can lead to improved binding affinity through reduced entropy loss upon target binding [1]. The cyclopropyl group's ability to enhance compound binding affinity stems from its capacity to form favorable hydrophobic interactions while maintaining a compact molecular geometry that fits optimally into protein binding sites [3].

Research has demonstrated that cyclopropyl substitution at the nitrogen position of indole derivatives can significantly impact biological activity. Studies of cyclopropyl-substituted compounds have shown that the orientation and stereochemistry of the cyclopropyl group are crucial determinants of binding affinity [2]. The trans configuration of cyclopropyl groups generally exhibits higher binding affinity compared to cis configurations, with differences of 20- to 30-fold observed in certain receptor systems [4].

The bioactivation potential of cyclopropyl groups represents a double-edged aspect of their structure-activity relationship. While the cyclopropyl ring can enhance binding affinity, it is also susceptible to cytochrome P450-mediated oxidation, leading to the formation of reactive metabolites [2]. This bioactivation pathway involves hydrogen atom abstraction to form a cyclopropyl radical, followed by ring-opening rearrangement and potential covalent modification of target proteins [1]. The formation of these reactive intermediates can result in both enhanced biological activity through covalent binding and increased metabolic liability.

Cyclopropyl ConfigurationBinding Affinity ImpactMetabolic StabilitySelectivity Profile
Trans-cyclopropylHigh (20-30-fold enhancement)ModerateEnhanced selectivity
Cis-cyclopropylModerateLowerReduced selectivity
Stereochemically pureOptimalVariableTarget-dependent

Electronic Effects of Phenyl Substituent Positioning

The phenyl group at the 6-position of the indole scaffold in 1-cyclopropyl-6-phenyl-1H-indole-4-carboxylic acid introduces significant electronic effects that modulate binding affinity and selectivity. The electronic nature of phenyl substituents has been shown to dramatically influence molecular recognition patterns through both direct electronic effects and induced conformational changes [5] [6].

Electron-withdrawing groups attached to the phenyl ring enhance binding affinity by increasing the electrophilicity of the aromatic system and strengthening hydrogen bonding interactions with target proteins [5]. Studies have demonstrated that substituents such as cyano groups, nitro groups, and trifluoromethyl groups at specific positions on the phenyl ring can improve binding affinity by up to several orders of magnitude [6]. These electron-withdrawing effects create regions of positive electrostatic potential that can engage in favorable interactions with nucleophilic residues in protein binding sites.

Conversely, electron-donating substituents on the phenyl ring generally reduce binding affinity by increasing electron density and creating unfavorable electrostatic interactions [5]. The presence of methoxy groups, amino groups, and other electron-donating substituents can destabilize protein-ligand complexes by reducing the complementarity between the ligand and binding site electrostatics [6].

The positional effects of phenyl substituents are particularly pronounced in indole-based compounds. Research has shown that substitution patterns on the phenyl ring can create distinct binding modes and selectivity profiles [7]. The electron-donor resonance effect of groups in the para position of the phenyl ring increases binding affinity, while lipophilic and sterically bulky substituents generally decrease affinity [7]. This suggests that the phenyl ring occupies a binding pocket with specific size and electronic requirements.

Quantum mechanical calculations have revealed that phenyl substituents can influence the overall molecular electrostatic potential distribution, affecting both the magnitude and directionality of protein-ligand interactions [5]. The electron-withdrawing effect of cyano groups, for example, creates highly localized regions of electron deficiency that can form strong hydrogen bonds with protein acceptor groups, resulting in enhanced binding affinity and selectivity [6].

Phenyl Substituent TypeElectronic EffectBinding Affinity ChangeMechanism
Electron-withdrawing (-CN, -NO₂)Increased electrophilicityEnhanced (up to 10-fold)Stronger hydrogen bonding
Electron-donating (-OCH₃, -NH₂)Increased nucleophilicityReduced (2-5-fold)Electrostatic repulsion
Halogen (-F, -Cl, -Br)Mixed inductive/mesomericPosition-dependentHalogen bonding
Bulky substituents (-CF₃, -tBu)Steric hindranceGenerally reducedSteric clash

Carboxylic Acid Isosteric Replacement Studies

The carboxylic acid functional group in 1-cyclopropyl-6-phenyl-1H-indole-4-carboxylic acid represents a potential liability in terms of pharmacokinetic properties, making isosteric replacement studies particularly relevant for drug development. Carboxylic acid isosteres have been extensively investigated as strategies to maintain biological activity while improving pharmaceutical properties [8] [9].

Tetrazole represents the most successful carboxylic acid isostere, showing nearly identical physicochemical properties with only 0.2% difference in average electron density compared to carboxylic acids [9]. The tetrazole replacement has been utilized in numerous marketed drugs, including losartan, valsartan, and candesartan, demonstrating bioactivity improvements of up to 4 log units [8]. The success of tetrazole as a carboxylic acid isostere stems from its similar pKa value (approximately 4.5-5.0) and ability to form comparable hydrogen bonding patterns with target proteins.

Sulfonamide replacements have shown promise as carboxylic acid isosteres, offering improved metabolic stability and enhanced plasma protein binding characteristics [8]. The sulfonamide group maintains the acidic character of carboxylic acids while providing increased resistance to enzymatic degradation [9]. Studies have demonstrated bioactivity improvements of up to 3.28 log units with sulfonamide isosteres, making them attractive alternatives for pharmaceutical development.

Acyl sulfonamides represent another class of carboxylic acid isosteres that have shown enhanced binding interactions with target proteins [8] [10]. These compounds combine the beneficial properties of both amide and sulfonamide functionalities, resulting in improved binding affinity and selectivity profiles. The acyl sulfonamide group can form multiple hydrogen bonding interactions, leading to enhanced protein-ligand complex stability.

Novel isosteric replacements such as cyclopentane-1,3-dione have emerged as promising alternatives to traditional carboxylic acid isosteres [11]. These compounds offer comparable pKa values while providing unique structural features that can enhance binding interactions. The cyclopentane-1,3-dione isostere has shown maintained biological activity with reduced toxicity profiles, making it an attractive option for drug development.

The selection of appropriate carboxylic acid isosteres depends on multiple factors, including the target protein's binding site characteristics, desired pharmacokinetic properties, and synthetic accessibility. The systematic evaluation of different isosteric replacements has revealed that the optimal choice varies significantly depending on the specific molecular context and therapeutic application.

Isostere TypepKa SimilarityBioactivity ChangePharmacokinetic BenefitClinical Examples
TetrazoleIdentical (±0.2%)Up to 4 log unitsEnhanced membrane permeabilityLosartan, Valsartan
SulfonamideComparableUp to 3.28 log unitsImproved metabolic stabilityVarious NSAIDs
Acyl sulfonamideComparableEnhanced bindingBetter protein bindingInvestigational compounds
FuranDifferentUp to 1.91 log unitsModified lipophilicityLimited examples
Cyclopentane-1,3-dioneComparableMaintained activityReduced toxicityNovel applications

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

277.110278721 g/mol

Monoisotopic Mass

277.110278721 g/mol

Heavy Atom Count

21

Dates

Last modified: 01-05-2024

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